molecular formula C21H18O3 B1455471 3-[3-(Benzyloxy)phenyl]phenylacetic acid CAS No. 1013405-79-2

3-[3-(Benzyloxy)phenyl]phenylacetic acid

Cat. No. B1455471
M. Wt: 318.4 g/mol
InChI Key: JQQXZQKQAYXIHW-UHFFFAOYSA-N
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Description

“3-[3-(Benzyloxy)phenyl]phenylacetic acid” is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It is a derivative of phenylacetic acid, which is a white solid with a strong honey-like odor . The compound is a white solid .


Molecular Structure Analysis

The molecular formula of “3-[3-(Benzyloxy)phenyl]phenylacetic acid” is C15H14O3 . Its molecular weight is 242.27 g/mol . The InChI key is LLZKAZNUCYYBQO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-[3-(Benzyloxy)phenyl]phenylacetic acid” is a white solid . Its melting point is 126°C . The compound has a molecular weight of 242.27 g/mol .

Scientific Research Applications

Green Chemistry Applications

3-[3-(Benzyloxy)phenyl]phenylacetic acid finds application in green chemistry as a renewable building block. For instance, Trejo-Machin et al. (2017) discussed the use of phloretic acid, a related phenolic compound, for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional methods (Trejo-Machin et al., 2017).

Catalysis and Synthesis

In the field of catalysis and organic synthesis, this compound plays a significant role. Lin and Yamamoto (1998) described its use in the carbonylation of benzyl alcohol, showing its versatility in synthesizing various phenylacetic acid derivatives (Lin & Yamamoto, 1998).

Microbial Metabolism

In microbial metabolism, this compound is involved in the anaerobic metabolism of phenylalanine in certain bacteria. Rhee and Fuchs (1999) studied its role in Thauera aromatica, where it's oxidized to benzoyl-CoA, highlighting its importance in microbial aromatic metabolism (Rhee & Fuchs, 1999).

Agricultural Chemistry

In agricultural chemistry, derivatives of phenylacetic acid have been synthesized and studied for their role in plant growth regulation. Watanabe and Taniguchi (1986) highlighted the synthesis of such derivatives and their impact on plant growth (Watanabe & Taniguchi, 1986).

Safety And Hazards

The safety data sheet for “3-[3-(Benzyloxy)phenyl]phenylacetic acid” indicates that it is classified as Acute toxicity, oral,(Category 4), H302 according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

2-[3-(3-phenylmethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(23)13-17-8-4-9-18(12-17)19-10-5-11-20(14-19)24-15-16-6-2-1-3-7-16/h1-12,14H,13,15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQXZQKQAYXIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716590
Record name [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Benzyloxy)phenyl]phenylacetic acid

CAS RN

1013405-79-2
Record name [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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